

# Application Notes and Protocols: Synthesis of Seven-Membered Rings Using 1,1-Divinylcyclopropane

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## Compound of Interest

Compound Name: Cyclopropane, 1,1-diethenyl-

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## Introduction

The construction of seven-membered rings is a significant challenge in organic synthesis, yet these motifs are prevalent in a wide array of biologically active natural products and pharmaceuticals.<sup>[1][2]</sup> The divinylcyclopropane-cycloheptadiene rearrangement offers a powerful and atom-economical method for the stereocontrolled synthesis of functionalized seven-membered carbocycles.<sup>[3]</sup> This pericyclic reaction, conceptually related to the Cope rearrangement, is driven by the release of strain energy from the three-membered ring, making it a thermodynamically favorable process.<sup>[3]</sup>

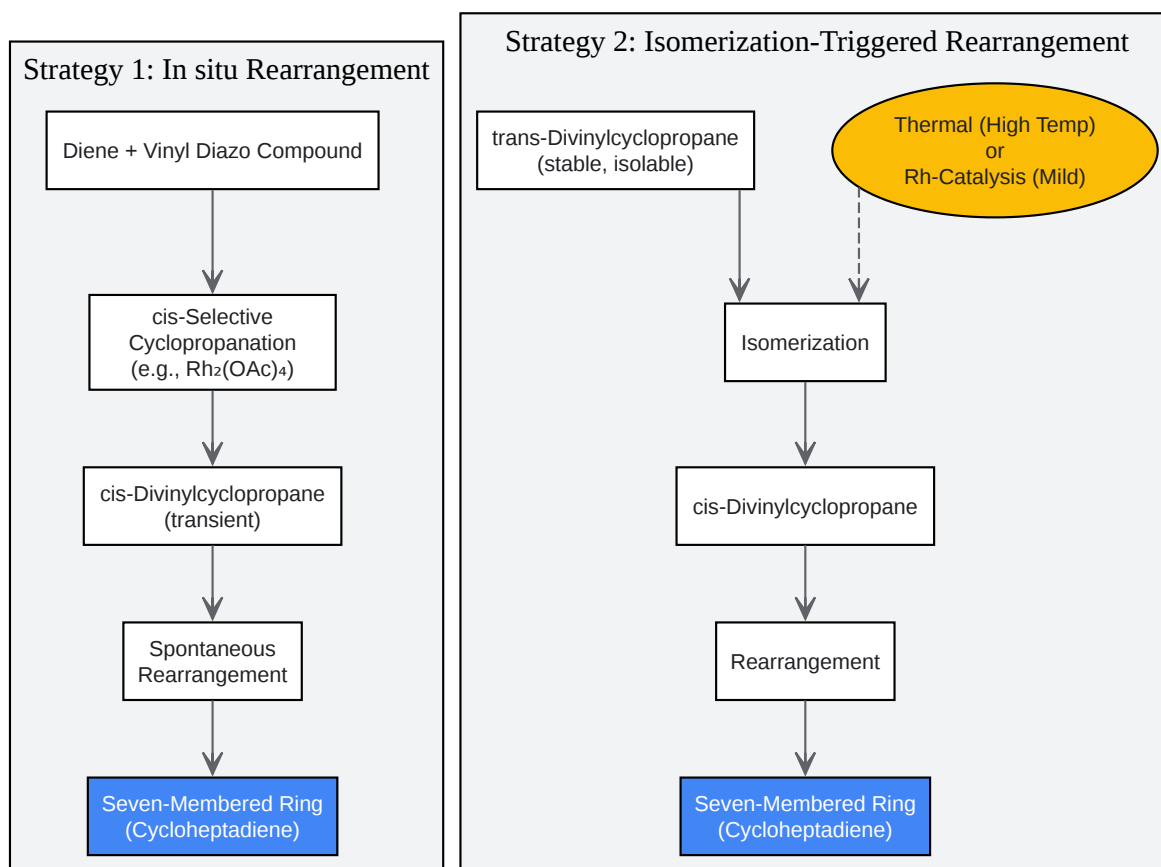
This document provides detailed application notes and experimental protocols for the use of 1,2-divinylcyclopropanes in the synthesis of seven-membered rings, covering thermal and transition-metal-catalyzed methods, including highly enantioselective variants. It is important to distinguish the 1,2-divinylcyclopropane rearrangement, which leads to seven-membered rings, from the rearrangement of 1,1-divinylcyclopropanes, which typically yields five-membered vinylcyclopentene products.<sup>[4][5]</sup>

## Reaction Mechanism and Stereochemistry

The divinylcyclopropane rearrangement proceeds through a concerted[6][6]-sigmatropic shift. A critical stereochemical requirement is that the divinylcyclopropane substrate must adopt a cis configuration for the rearrangement to occur. The reaction proceeds through a boat-like transition state, in contrast to the chair-like preference in the standard Cope rearrangement of 1,5-dienes.[7][8]

- cis-Divinylcyclopropanes: These isomers often rearrange at remarkably low temperatures, sometimes spontaneously upon their formation.[7]
- trans-Divinylcyclopropanes: These isomers are more stable and do not undergo the rearrangement directly. They require an initial isomerization to the cis isomer, which can be achieved either by heating (typically >150 °C) or, more recently, through transition metal catalysis under milder conditions.[3][9]

The overall workflow can be visualized as two main strategies leading to the desired seven-membered ring.



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**Figure 1.** General strategies for seven-membered ring synthesis.

## Applications in Total Synthesis

The divinylcyclopropane rearrangement has been a key step in the total synthesis of numerous complex natural products, demonstrating its reliability and versatility.

Natural Product	Key Transformation	Yield	Diastereoselectivity/Enantioselectivity	Reference
Gelsemine	Intramolecular Horner-Wadsworth-Emmons olefination to form a cis-divinylcyclopropane, followed by a low-temperature rearrangement.	-	High	<a href="#">[7]</a> <a href="#">[10]</a>
Quadrone	Thermal rearrangement of a trans-divinylcyclopropane at 175 °C.	-	-	<a href="#">[10]</a> <a href="#">[11]</a>
Sinularene	High-temperature (distillation at 110 °C) rearrangement of a cis-divinylcyclopropane.	-	-	<a href="#">[10]</a>
Barekoxide	Enantioselective Rh(II)-catalyzed cyclopropanation of a diene with a vinyl diazoacetate, followed by in situ rearrangement.	78%	10:1 dr	<a href="#">[10]</a> <a href="#">[11]</a>

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Frondosin B	Rh(II)-catalyzed enantioselective cyclopropanation of piperylene followed by in situ rearrangement.	65%	94% ee	<a href="#">[11]</a>
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## Experimental Protocols

### Protocol 1: Thermal Rearrangement of a trans-Divinylcyclopropane

This protocol is a general example based on the synthesis of bridged tetracycles, as seen in the synthesis of quadrone.[\[11\]](#) The key step is the thermal isomerization of the trans-divinylcyclopropane to the cis-isomer, which then rapidly rearranges.

Reaction: trans-Divinylcyclopropane → Cycloheptadiene

- Setup: A solution of the trans-divinylcyclopropane substrate (1.0 mmol) in a high-boiling, inert solvent (e.g., 10 mL of toluene or o-xylene) is placed in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen).
- Heating: The reaction mixture is heated to the required temperature (typically 150-200 °C) in an oil bath. The progress of the reaction should be monitored by TLC or GC-MS. For the quadrone synthesis, the reaction was conducted at 175 °C.[\[11\]](#)
- Workup: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate mixtures) to afford the pure cycloheptadiene product.



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**Figure 2.** Workflow for thermal rearrangement.

## Protocol 2: Rh-Catalyzed Rearrangement of a trans-Divinylcyclopropane

This protocol describes a modern, mild method for the rearrangement of trans-divinylcyclopropanes, which avoids the high temperatures of traditional thermal methods. This procedure is based on the work of Yu and coworkers.<sup>[3][9]</sup>

Reaction: trans-1,2-bis((E)-2-carbomethoxyvinyl)cyclopropane → Dimethyl cyclohepta-1,5-diene-1,5-dicarboxylate

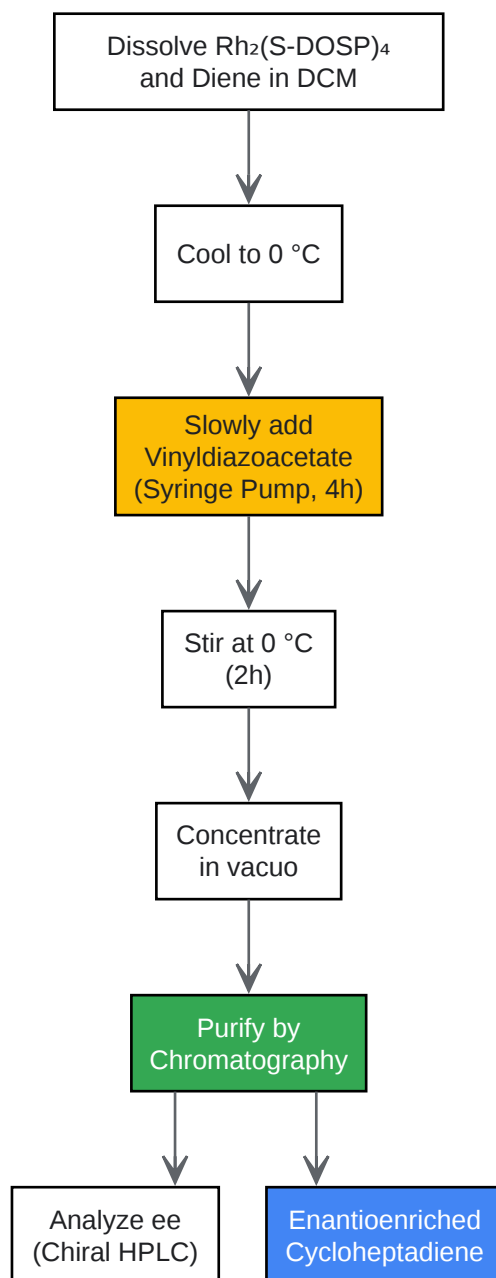
- **Materials:** To an oven-dried vial is added the trans-divinylcyclopropane substrate (0.2 mmol, 1.0 equiv) and  $[\text{Rh}(\text{CO})_2\text{Cl}]_2$  (0.01 mmol, 5 mol%).
- **Solvent Addition:** Anhydrous 1,2-dichloroethane (DCE, 2.0 mL) is added. The reaction can often be performed without inert gas protection.
- **Reaction Conditions:** The vial is sealed, and the mixture is stirred at 80 °C for 12 hours.
- **Monitoring:** The reaction can be monitored by TLC or by taking aliquots for  $^1\text{H}$  NMR analysis to observe the conversion of the starting material to the product.
- **Workup:** Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
- **Purification:** The residue is purified by flash column chromatography on silica gel to yield the 1,4-cycloheptadiene product.

## Protocol 3: Enantioselective Tandem Cyclopropanation/Divinylcyclopropane Rearrangement

This powerful protocol, pioneered by Davies, allows for the direct and highly enantioselective synthesis of complex cycloheptadienes from simple dienes and vinyl diazoacetates.<sup>[8][11]</sup>

Reaction: Diene + Vinyl diazoacetate → Chiral Cycloheptadiene

- **Catalyst Preparation:** In a flame-dried flask under an argon atmosphere, the rhodium catalyst, such as Rh<sub>2</sub>(S-DOSP)<sub>4</sub> (1 mol%), is dissolved in a dry, inert solvent like dichloromethane (DCM) or hexanes.
- **Reactant Addition:** The diene (e.g., piperylene, 5-10 equivalents) is added to the catalyst solution. The mixture is cooled to the desired temperature (e.g., 0 °C or room temperature).
- **Slow Addition of Diazo Compound:** A solution of the vinyl diazoacetate (1.0 equiv) in the same solvent is added slowly via a syringe pump over a period of several hours (e.g., 4-6 hours). The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
- **Reaction Progression:** The reaction mixture is stirred at the same temperature for an additional period after the addition is complete (e.g., 2-4 hours) until TLC or <sup>1</sup>H NMR analysis indicates the complete consumption of the diazo compound. The intermediate cis-divinylcyclopropane rearranges in situ under these conditions.
- **Workup:** The solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by flash column chromatography on silica gel (typically with a hexane/ethyl acetate gradient) to afford the enantiomerically enriched cycloheptadiene. Enantiomeric excess is determined by chiral HPLC or GC analysis.



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**Figure 3.** Workflow for enantioselective tandem synthesis.

## Conclusion

The divinylcyclopropane rearrangement is a robust and versatile strategy for the synthesis of seven-membered rings, which are of significant interest in medicinal chemistry and drug development. The ability to control the stereochemical outcome, coupled with modern advancements such as mild, rhodium-catalyzed conditions for trans-isomers and highly

effective enantioselective tandem procedures, ensures that this rearrangement will continue to be a valuable tool for accessing complex molecular architectures. The protocols provided herein offer a starting point for researchers looking to leverage this powerful transformation in their synthetic endeavors.

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